

Inpyrfluxam: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor Fungicide

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Compound of Interest

Compound Name: Inpyrfluxam

Cat. No.: B6594776

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CAS Number: 1352994-67-2[1][2]

This technical guide provides an in-depth overview of **Inpyrfluxam**, a novel pyrazolecarboxamide fungicide. Developed to address the challenges of fungal resistance and the need for effective disease management in modern agriculture, **Inpyrfluxam** offers a potent solution for researchers, scientists, and drug development professionals. This document details its mechanism of action, presents key quantitative data on its efficacy and safety, outlines general experimental protocols, and provides visualizations of its mode of action and experimental workflows.

Core Mechanism of Action

Inpyrfluxam is classified as a Group 7 fungicide by the Fungicide Resistance Action Committee (FRAC), and its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[1][3] By blocking this critical enzyme, **Inpyrfluxam** disrupts the tricarboxylic acid (TCA) cycle and inhibits cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the fungicidal efficacy and toxicological profile of **Inpyrfluxam**.

Table 1: Fungicidal Efficacy of Inpyrfluxam Against Various Plant Pathogens

Fungal Species	Common Disease	Efficacy Metric	Result	Reference
Phakopsora pachyrhizi	Asian Soybean Rust	100% Control (Preventive)	0.16 ppm	[1]
Phakopsora pachyrhizi	Asian Soybean Rust	100% Control (Post-infection)	30 g ai/ha	[1]
Venturia inaequalis	Apple Scab	100% Control	100 ppm	[1]
Rhizoctonia solani	Various (e.g., seed decay, damping-off)	Broad-spectrum activity	Effective	[3][4]
Powdery Mildew on Apple	Powdery Mildew	Disease Reduction	Reduced from 20% to 2%	[3]

Table 2: Toxicological Profile of Inpyrfluxam

Study Type	Species	Endpoint	Value	Reference
Acute Oral Toxicity	Rat	LD50	Category II	[5][6]
Acute Dermal Toxicity	Rat	LD50	Category III	[5][6]
Acute Inhalation Toxicity	Rat	LC50	Category IV	[5][6]
2-Generation Reproduction Study	Rat	Parental Toxicity NOAEL	31 mg/kg bw/day	
2-Generation Reproduction Study	Rat	Offspring Toxicity NOAEL	22 mg/kg bw/day	[7]
1-Year Oral Study	Dog	NOAEL	6 mg/kg bw/day	[7]
Acute Neurotoxicity Study	Rat	NOAEL	30 mg/kg bw	[7]
Carcinogenicity	Rat and Mouse	Classification	Not likely to be carcinogenic to humans	[6]

Experimental Protocols

While specific, detailed protocols for the studies conducted by the manufacturer are proprietary, this section outlines generalized methodologies for the key experiments cited in the evaluation of **Inpyrfluxam**. These protocols are based on standard scientific practices and the information available in public-domain research and regulatory summaries.

Succinate Dehydrogenase (Succinate-Cytochrome c Reductase) Inhibition Assay

This assay is fundamental to determining the mechanism of action of **Inpyrfluxam**. It measures the activity of the succinate dehydrogenase enzyme complex.

Objective: To quantify the inhibitory effect of **Inpyrfluxam** on the succinate dehydrogenase (SDH) enzyme complex.

General Protocol:

- Preparation of Mitochondrial Fractions:
 - Fungal mycelia (e.g., from *Phakopsora pachyrhizi*) are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
 - The homogenate is centrifuged at a low speed to pellet nuclei and cell debris.
 - The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondrial fraction.
 - The mitochondrial pellet is resuspended in an appropriate assay buffer.
- Assay Procedure:
 - The reaction mixture is prepared in a spectrophotometer-compatible format (e.g., 96-well plate or cuvettes) and typically contains:
 - Phosphate buffer at a physiological pH.
 - A mitochondrial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or cytochrome c.
 - An inhibitor of complex IV (e.g., sodium azide) to prevent the re-oxidation of the electron acceptor by downstream components of the electron transport chain.
 - The mitochondrial fraction.
 - Varying concentrations of **Inpyrfluxam** (or a solvent control).
 - The reaction is initiated by the addition of the substrate, succinate.

- The reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) is monitored over time using a spectrophotometer.
- Data Analysis:
 - The rate of the reaction is calculated from the linear portion of the absorbance change over time.
 - The inhibitory activity of **Inpyrfluxam** is determined by comparing the reaction rates in the presence of the compound to the control.
 - The IC₅₀ value (the concentration of **Inpyrfluxam** that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fungal Metabolomics Analysis

Metabolomics studies help to understand the broader physiological effects of a compound on a target organism. In the case of **Inpyrfluxam**, this involves analyzing the changes in the levels of key metabolites in fungi upon exposure to the fungicide.

Objective: To identify and quantify changes in the metabolome of a target fungus (e.g., *Phakopsora pachyrhizi*) after treatment with **Inpyrfluxam**.

General Protocol:

- Sample Preparation:
 - Fungal cultures are grown and then treated with **Inpyrfluxam** at a specific concentration for a defined period. A control group without **Inpyrfluxam** treatment is also prepared.
 - The metabolic activity is rapidly quenched, for example, by flash-freezing the mycelia in liquid nitrogen.
 - Metabolites are extracted from the fungal cells using a cold solvent mixture, such as methanol/water or a biphasic system of methanol, chloroform, and water.

- The extracts are then centrifuged to remove cell debris, and the supernatant containing the metabolites is collected.
- Analytical Procedure (Capillary Electrophoresis-Mass Spectrometry - CE-MS):
 - The extracted samples are analyzed using a CE-MS system.
 - Capillary electrophoresis separates the charged metabolites based on their electrophoretic mobility.
 - The separated metabolites are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
- Data Analysis:
 - The raw data from the CE-MS is processed to identify and quantify the individual metabolites.
 - Statistical analysis (e.g., Principal Component Analysis) is performed to compare the metabolite profiles of the **Inpyrfluxam**-treated and control groups.
 - Significant changes in the levels of specific metabolites (e.g., an accumulation of succinate and a depletion of downstream TCA cycle intermediates) can confirm the inhibition of succinate dehydrogenase.

Visualizations

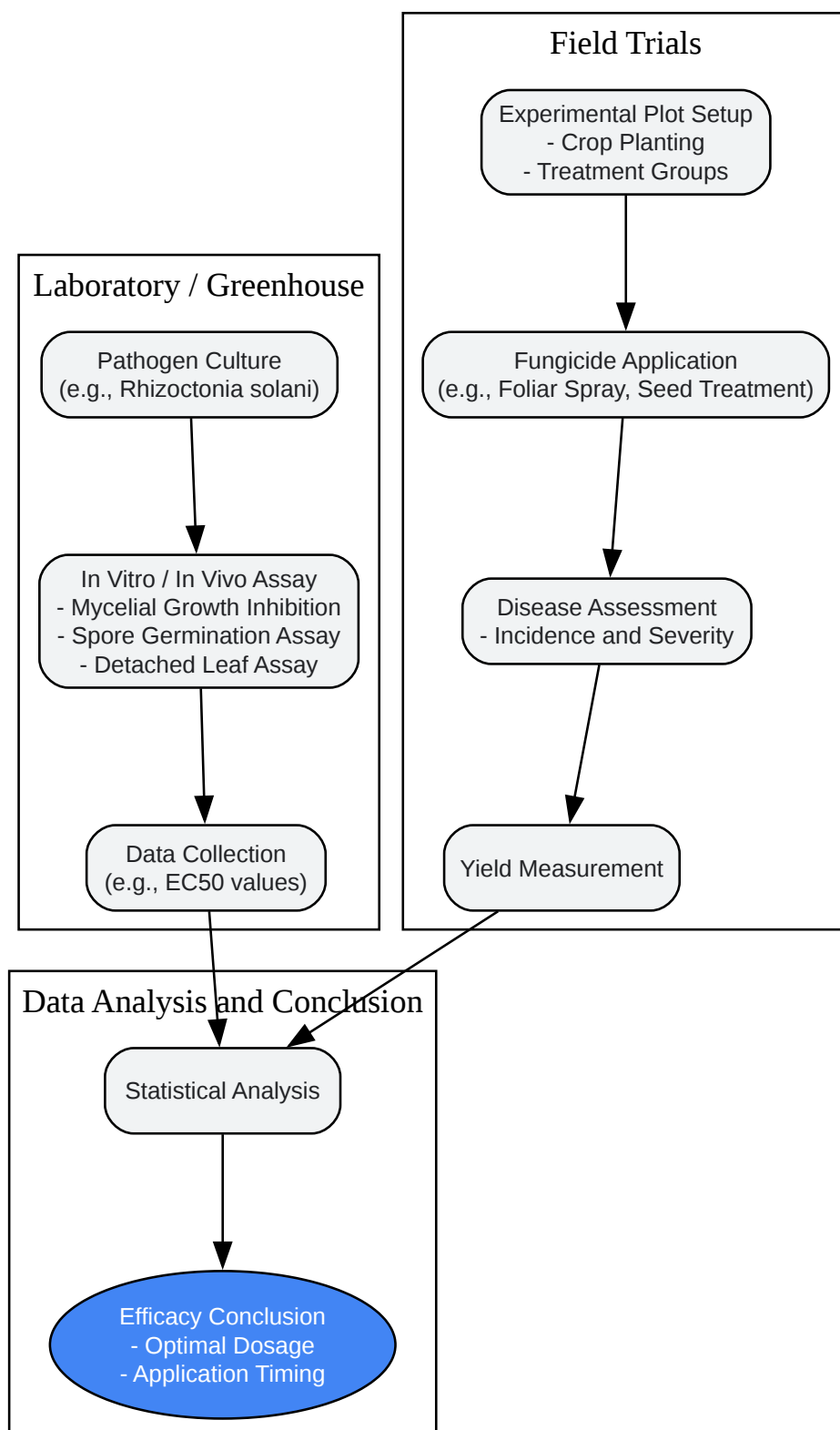
Inpyrfluxam's Mechanism of Action

The following diagram illustrates the signaling pathway affected by **Inpyrfluxam**.

Caption: **Inpyrfluxam** inhibits Succinate Dehydrogenase (Complex II).

Generalized Experimental Workflow for Efficacy Testing

The diagram below outlines a typical workflow for evaluating the efficacy of a fungicide like **Inpyrfluxam**.



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Caption: Workflow for fungicide efficacy testing.

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